molecular formula C27H30O17 B8034653 Quosp CAS No. 27459-71-8

Quosp

Cat. No. B8034653
CAS RN: 27459-71-8
M. Wt: 626.5 g/mol
InChI Key: RDUAJIJVNHKTQC-UJECXLDQSA-N
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Description

Quercetin 3-O-beta-D-glucosyl-(1->2)-beta-D-glucoside is a quercetin O-glucoside that is quercetin attached to a beta-D-sophorosyl residue at position 3 via a glycosidic linkage. It has a role as an antioxidant and a plant metabolite. It is a tetrahydroxyflavone and a sophoroside. It is a conjugate acid of a quercetin 3-O-beta-D-glucosyl-(1->2)-beta-D-glucoside(1-).
quosp is a natural product found in Ranunculus hederaceus, Equisetum bogotense, and other organisms with data available.

Scientific Research Applications

  • Quorum Sensing in Bacteria

    A study by Turovskiy et al. (2007) discusses quorum sensing, a process that bacteria use for cell-to-cell communication, which has significant implications in microbiology and biotechnology (Turovskiy, Kashtanov, Paskhover, & Chikindas, 2007).

  • Machine Learning in Peptide Prediction

    Wei et al. (2018) conducted a study on quorum-sensing peptides (QSPs) and developed a machine learning predictor for the detection of QSPs in proteomic data, which could have applications in understanding bacterial communication and developing new antibiotics (Wei, Hu, Li, Song, Su, & Zou, 2018).

  • Ethical Guidelines in Animal Research

    Zimmermann (1983) provides insights on the ethical guidelines for experimental pain research in animals, which could be relevant in understanding the ethical considerations in scientific research involving living organisms (Zimmermann, 1983).

  • Improving Research Dependability

    Funder et al. (2014) discuss recommendations for improving the dependability of research, including statistical methods, data transparency, and research practices. This could be relevant for understanding the broader context of scientific research methodologies (Funder, Levine, Mackie, Morf, Sansone, Vazire, & West, 2014).

  • Design of Research Management Systems

    A paper by Zhu Jie-yun (2010) focuses on the design of a scientific research management information system for undergraduate education, which could be relevant for understanding the administrative and organizational aspects of scientific research (Zhu Jie-yun, 2010).

properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O17/c28-6-14-17(34)20(37)22(39)26(41-14)44-25-21(38)18(35)15(7-29)42-27(25)43-24-19(36)16-12(33)4-9(30)5-13(16)40-23(24)8-1-2-10(31)11(32)3-8/h1-5,14-15,17-18,20-22,25-35,37-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUAJIJVNHKTQC-UJECXLDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940039
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quosp

CAS RN

18609-17-1, 27459-71-8
Record name Quercetin 3-O-sophoroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18609-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin-3-O-sophoroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin, 3-(O-glucosylglucoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027459718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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